PZ-2891

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PZ2891 est un composé chimique connu pour ses propriétés sélectives, actives par voie orale et pénétrant le cerveau. Il agit comme un modulateur de la pantothénate kinase, une enzyme impliquée dans la biosynthèse du coenzyme A, qui est crucial pour diverses voies métaboliques .

Applications De Recherche Scientifique

PZ2891 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme kinetics and metabolic pathways.

Biology: Employed in research on cellular metabolism and coenzyme A biosynthesis.

Medicine: Investigated for its potential therapeutic effects in treating pantothenate kinase-associated neurodegeneration, a rare neurological disorder.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays .

Mécanisme D'action

Target of Action

PZ-2891 primarily targets pantothenate kinases (PANK), specifically PANK1β, PANK2, and PANK3 . PANK is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .

Mode of Action

this compound has a unique mechanism of action. It acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower sub-saturating concentrations . This compound binds at the dimer interface between PANK protomers . The binding of this compound to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .

Biochemical Pathways

PANK is the first and rate-controlling step in the only pathway for CoA biosynthesis . The β isoform expression level and potent feedback inhibition by acyl-CoAs control the intracellular CoA content . This compound diminishes the feedback inhibition of PANK and increases CoA levels in cells and tissues .

Pharmacokinetics

this compound is orally bioavailable and can cross the blood-brain barrier . This is a critical characteristic for treating neurological disorders like PKAN . Mice administered this compound were noted to require higher doses to increase CoA in the brain compared to the liver .

Result of Action

this compound increases CoA levels in mouse liver and brain . In a mouse model of brain CoA deficiency, this compound-treated knockout mice gain weight, have improved locomotor activity, and a longer lifespan . This establishes pantazines, like this compound, as novel therapeutics for the treatment of PKAN .

Action Environment

The action of this compound is influenced by the presence of active PANK isoforms. A reduction in pantothenate in the cell culture also reduced CoA synthesis, but had no effect on the CoA content itself .

Analyse Biochimique

Biochemical Properties

PZ-2891 selectively inhibits PanK1β, PanK2, and PanK3, with IC50 values of 40.2 nM, 0.7 nM, and 1.3 nM respectively . It acts as an allosteric activator at lower sub-saturating concentrations and as a conformational inhibitor at higher concentrations .

Cellular Effects

This compound has been shown to increase intracellular CoA levels in wild-type PanK3-expressing HEK293T cells . This suggests that this compound can influence cell function by modulating CoA levels, which play a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to one protomer of the PanK enzyme, which locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reverse acetyl-CoA-induced inhibition of PanK3 activity . This indicates that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of the product .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been reported that this compound increases survival in a mouse model of neuronal CoA deficiency induced by brain knockout of Pank1 and Pank2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of coenzyme A (CoA) biosynthesis . It interacts with the enzyme pantothenate kinase (PanK), which is the first and rate-controlling step in this pathway .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins.

Subcellular Localization

Given its role in modulating CoA levels, it is likely that this compound is localized to the cytoplasm where CoA biosynthesis occurs .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de PZ2891 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent la formation d'un cycle pipérazine et la fixation d'un fragment pyridazine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol, avec des températures de réaction soigneusement contrôlées pour assurer un rendement élevé et une pureté .

Méthodes de Production Industrielle

La production industrielle de PZ2891 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour maintenir la cohérence et l'efficacité. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance, sont employées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

PZ2891 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le peroxyde d'hydrogène.

Réduction: Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes

Réactifs et Conditions Courants

Oxydation: Peroxyde d'hydrogène en milieu aqueux.

Réduction: Borohydrure de sodium dans l'éthanol.

Substitution: Halogènes en présence d'un catalyseur

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PZ2891, qui peuvent être utilisés dans des recherches scientifiques et des applications industrielles .

Applications de la Recherche Scientifique

PZ2891 a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme outil pour étudier la cinétique enzymatique et les voies métaboliques.

Biologie: Employé dans la recherche sur le métabolisme cellulaire et la biosynthèse du coenzyme A.

Médecine: Investigé pour ses effets thérapeutiques potentiels dans le traitement de la neurodégénérescence associée à la pantothénate kinase, une maladie neurologique rare.

Industrie: Utilisé dans le développement de nouveaux médicaments et d'essais biochimiques .

Mécanisme d'Action

PZ2891 exerce ses effets en modulant l'activité de la pantothénate kinase. À des concentrations élevées, il agit comme un inhibiteur orthostérique, se liant directement au site actif de l'enzyme. À des concentrations plus faibles, il fonctionne comme un activateur allostérique, se liant à un site différent et améliorant l'activité de l'enzyme. Ce double mécanisme permet à PZ2891 de réguler efficacement les niveaux de coenzyme A .

Comparaison Avec Des Composés Similaires

Composés Similaires

Inhibiteurs de la pantothénate kinase: Ces composés partagent un mécanisme d'action similaire, mais peuvent différer en termes de sélectivité et de puissance.

Analogues du coenzyme A: Ces composés imitent la structure du coenzyme A et sont utilisés dans des applications de recherche similaires

Unicité de PZ2891

PZ2891 est unique en raison de sa capacité à traverser la barrière hémato-encéphalique et de son double mécanisme d'action à la fois en tant qu'inhibiteur et activateur de la pantothénate kinase. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

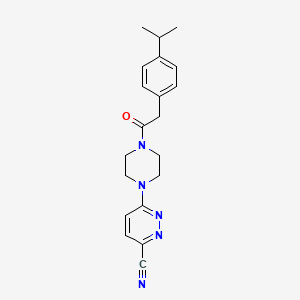

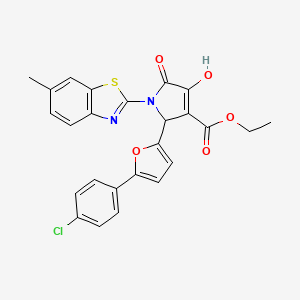

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDVWIZDPGCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PZ-2891 interact with its target and what are the downstream effects?

A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []

Q2: What is the impact of this compound on malaria parasite infection?

A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []

Q3: Are there any structural insights into how this compound interacts with PANK3?

A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []

Q4: What is known about the pharmacokinetic properties of this compound?

A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []

Q5: Are there any known applications of this compound beyond malaria research?

A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []

Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?

A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)